5-(1-Ethyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid
Description
5-(1-Ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylic acid is a heterocyclic compound featuring an isoxazole ring fused to a substituted pyrazole moiety. The isoxazole ring is substituted at the 3-position with a carboxylic acid group and at the 5-position with a 1-ethylpyrazole group. This structure confers unique electronic and steric properties, making it relevant for pharmaceutical and agrochemical applications. The ethyl group on the pyrazole enhances lipophilicity, while the carboxylic acid group enables salt formation for improved solubility .
Properties
IUPAC Name |
5-(1-ethylpyrazol-3-yl)-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-2-12-4-3-6(10-12)8-5-7(9(13)14)11-15-8/h3-5H,2H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLTZJIYGUPYOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C2=CC(=NO2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401210434 | |
| Record name | 5-(1-Ethyl-1H-pyrazol-3-yl)-3-isoxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401210434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006484-70-3 | |
| Record name | 5-(1-Ethyl-1H-pyrazol-3-yl)-3-isoxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006484-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1-Ethyl-1H-pyrazol-3-yl)-3-isoxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401210434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid typically involves the formation of the pyrazole and isoxazole rings followed by their coupling. One common method includes the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine to form the isoxazole ring . The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones . The final coupling step often involves cyclization reactions under specific conditions such as the presence of catalysts like Cu(I) or Ru(II) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and catalyst-free methods are also explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(1-Ethyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 5-(1-Ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylic acid is , with a molecular weight of approximately 207.19 g/mol. The compound features a pyrazole ring and an isoxazole moiety, which contribute to its biological activity and interaction with various biological targets.
Medicinal Chemistry Applications
- Antimicrobial Activity : Research has indicated that derivatives of isoxazole compounds exhibit significant antimicrobial properties. The incorporation of the pyrazole ring enhances the efficacy against various bacterial strains, making it a candidate for further development as an antimicrobial agent .
- Anti-inflammatory Properties : Compounds similar to 5-(1-Ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylic acid have shown promise in reducing inflammation in preclinical studies. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis .
- Cancer Research : The compound's structure allows it to interact with specific enzymes and receptors involved in cancer progression. Preliminary studies suggest that it may inhibit tumor growth by targeting pathways critical for cell proliferation .
Biological Assays and Chemical Probes
5-(1-Ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylic acid serves as a useful chemical probe in biological assays due to its ability to modulate enzyme activity. It can be utilized in:
- Enzyme Inhibition Studies : Its ability to inhibit specific enzymes makes it valuable for studying enzyme kinetics and mechanisms.
- Cellular Assays : The compound can be used in cellular assays to evaluate its effects on cell viability, proliferation, and apoptosis, providing insights into its potential therapeutic applications .
Case Study 1: Antimicrobial Efficacy
A study conducted on various isoxazole derivatives, including 5-(1-Ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylic acid, demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the pyrazole ring could enhance potency, leading to further investigations into structure-activity relationships (SAR) .
Case Study 2: Anti-inflammatory Mechanism
In vitro studies assessed the anti-inflammatory effects of this compound on human cell lines exposed to inflammatory stimuli. The findings revealed that it reduced the production of pro-inflammatory cytokines, suggesting a potential mechanism for its therapeutic action in inflammatory diseases .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 5-(1-Ethyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Variations on the Isoxazole Ring
5-Aryl Isoxazole-3-carboxylic Acids
Compounds such as 5-(4-carboxyphenyl)isoxazole-3-carboxylic acid (11d) and 5-(methoxyphenyl)isoxazole-3-carboxylic acids (11e–g) feature aryl groups at the 5-position instead of pyrazole . These aryl-substituted derivatives exhibit distinct electronic effects:
- Electron-withdrawing groups (e.g., nitro in 11h) increase acidity (pKa ~2.5–3.0) compared to the target compound (predicted pKa ~4.0 due to the electron-donating ethyl group) .
- Anti-inflammatory activity : Styryl-substituted analogs (e.g., 4e, 4f) show 75% inhibition of carrageenan-induced edema in rats, comparable to indomethacin . The pyrazole substituent in the target compound may modulate similar activity but with reduced ulcerogenicity .
Heterocyclic Substituents
- 3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid (CAS 957490-68-5) differs in the substitution pattern: the pyrazole is at the 3-position of the isoxazole instead of the 5-position.
- 5-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid (CAS 1006459-06-8) includes additional methyl groups on the pyrazole, increasing logP (2.1 vs. 1.21 for the target compound) and lipophilicity .
Physicochemical Properties
Biological Activity
5-(1-Ethyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid is a heterocyclic compound that combines the structural features of pyrazole and isoxazole. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by research findings, case studies, and comparative data.
Chemical Structure and Properties
- IUPAC Name : 5-(1-ethylpyrazol-3-yl)-1,2-oxazole-3-carboxylic acid
- Molecular Formula : C₉H₉N₃O₃
- Molecular Weight : 207.19 g/mol
- CAS Number : 1006484-70-3
The biological activity of 5-(1-Ethyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets. It can modulate enzyme activity or receptor binding, leading to various pharmacological effects. The precise mechanisms depend on the biological context and the target proteins involved.
Antimicrobial Activity
Research indicates that compounds similar to 5-(1-Ethyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid exhibit significant antimicrobial properties. For instance:
- A study evaluated derivatives of pyrazole and found that certain compounds demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
Anticancer Properties
The anticancer potential of this compound has been explored in several studies:
- A review highlighted the effectiveness of pyrazole derivatives in inhibiting cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). For example, some derivatives showed IC50 values as low as 0.08 µM against NCI-H460 cells, indicating potent antitumor activity .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 5-(1-Ethyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid | A549 | 26 | |
| Similar Pyrazole Derivative | NCI-H460 | 0.08 | |
| Other Pyrazole Derivative | MCF7 | 3.79 |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are also noteworthy:
- Compounds have been reported to inhibit pro-inflammatory cytokines and enzymes like COX, which are crucial in inflammatory pathways. This suggests a therapeutic potential for conditions characterized by inflammation .
Study on Anticancer Activity
In a recent study, researchers synthesized novel pyrazole derivatives and tested their effects on various cancer cell lines. The findings revealed that certain compounds exhibited significant cytotoxicity, with some being comparable to established anticancer drugs like bosentan .
Evaluation of Antimicrobial Effects
Another investigation focused on the antimicrobial efficacy of pyrazole-based compounds against multiple bacterial strains. The results indicated that select compounds displayed notable antibacterial activity, warranting further exploration for clinical applications .
Q & A
Basic: What synthetic routes are commonly employed to prepare 5-(1-ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylic acid?
The synthesis of isoxazole-pyrazole hybrids typically involves cyclocondensation of diketoesters with hydroxylamine derivatives. For example, intermediates like 5-(p-substituted styryl)isoxazole-3-carboxylic acid esters are synthesized by reacting chalcones (prepared via aldol condensation) with diethyl oxalate to form 2,4-diketoesters. Subsequent condensation with hydroxylamine hydrochloride in an acetic acid/sodium acetate buffer (pH 4) ensures regioselectivity, favoring the formation of the 5-substituted isoxazole ring due to enhanced electrophilicity at the C2 position . Pyrazole moieties can be introduced via azide-alkyne cycloaddition or substitution reactions using NaN₃ in DMF at 50°C .
Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?
- X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for resolving complex heterocyclic structures, especially to confirm regiochemistry and hydrogen-bonding patterns .
- NMR spectroscopy (¹H/¹³C) is essential for verifying substituent positions, while FT-IR identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight and purity .
Advanced: How can computational modeling guide the optimization of bioactivity?
- Molecular docking and QSAR studies can predict binding affinities to targets like SARS-CoV-2 PLpro (as seen in derivatives with pyrazole and isoxazole motifs) .
- DFT calculations assess electron distribution at reactive sites (e.g., carboxylic acid group) to prioritize derivatives for synthesis .
Advanced: How should researchers address contradictory bioactivity data across assay models?
- Dose-response validation : Replicate assays under standardized conditions (e.g., COX-2 inhibition vs. carrageenan-induced edema models for anti-inflammatory activity) .
- Metabolic stability screening : Use liver microsomes to rule out rapid degradation as a cause of false negatives .
- Structural analogs : Compare activity trends; e.g., p-nitro and p-dimethylamino styryl derivatives showed comparable potency to indomethacin, suggesting electronic effects dominate .
Basic: What are key safety considerations for handling and storing this compound?
- Storage : Protect from light and moisture in airtight containers at 2–8°C. Avoid exposure to oxidizing agents .
- Handling : Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, rinse with water for 15 minutes and seek medical attention .
Advanced: How does SHELX-based crystallography resolve structural ambiguities?
- Twinned data refinement : SHELXL handles high-resolution or twinned macromolecular data, crucial for confirming the ethyl-pyrazole substituent’s orientation and isoxazole ring planarity .
- Hydrogen-bonding networks : SHELXPRO visualizes interactions (e.g., carboxylic acid dimer formation) that influence solubility and crystal packing .
Advanced: What structural modifications enhance anti-inflammatory activity while reducing ulcerogenicity?
- Electron-withdrawing groups : p-NO₂ and p-NMe₂ styryl derivatives improve COX-2 selectivity and reduce gastrointestinal toxicity compared to indomethacin .
- Prodrug strategies : Esterification of the carboxylic acid (e.g., ethyl esters) enhances bioavailability and mitigates gastric irritation .
Basic: What in vitro assays evaluate anti-inflammatory potential?
- COX-1/COX-2 inhibition : ELISA-based assays using purified enzymes .
- NF-κB luciferase reporter assays : Measure suppression of pro-inflammatory signaling in macrophage models .
Advanced: How to design derivatives targeting viral proteases like SARS-CoV-2 PLpro?
- Scaffold hybridization : Integrate pyrazole and isoxazole motifs into known protease inhibitors (e.g., Jun12682 derivatives) .
- Substituent optimization : Introduce morpholine or trifluoromethyl groups to enhance binding to the PLpro ubiquitin-like domain .
Advanced: What challenges arise in achieving regioselectivity during synthesis?
- Competitive cyclization pathways : Control pH (e.g., acetate buffer) to favor H₂NOH nucleophilic attack at the C2 position of diketoesters .
- Steric effects : Bulky substituents on the pyrazole ring may divert reaction pathways, requiring optimized stoichiometry (e.g., NaN₃:chloromethylpyrazole ratio) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
